1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone
Description
1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone is a halogenated acetophenone derivative featuring a bromo (Br) substituent at position 6, a chloro (Cl) group at position 4, and two fluorine (F) atoms at positions 2 and 3 on the phenyl ring. The compound’s molecular formula is C₈H₄BrClF₂O, with a calculated molecular weight of 283.48 g/mol.
Properties
IUPAC Name |
1-(6-bromo-4-chloro-2,3-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCLWHHREVOKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone typically involves halogenation reactions. One common method includes the bromination of 4-chloro-2,3-difluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Alcohols from reduction reactions.
- Carboxylic acids from oxidation reactions.
Scientific Research Applications
1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone are best understood through comparison with analogous halogenated acetophenones. Below is a detailed analysis:
Substituent Patterns and Electronic Effects
Target Compound :
- Substituents: 6-Br, 4-Cl, 2,3-diF.
- Electronic Effects: The electron-withdrawing halogens (Br, Cl, F) create a highly electron-deficient aromatic ring, enhancing electrophilic substitution resistance and stability.
- Steric Effects: Fluorine’s small size minimizes steric hindrance, while bromine and chlorine introduce moderate bulk.
- 1-(4-Bromo-2,3-difluorophenyl)ethanone (CAS 1007346-28-2): Substituents: 4-Br, 2,3-diF. Key Difference: Absence of the 4-Cl group reduces molecular weight (245.03 g/mol) and alters electronic distribution. The 4-Br position may influence regioselectivity in subsequent reactions compared to the target compound .
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone (CAS 41877-19-4): Substituents: 2-Br, 3-Cl, 4-OH. Key Difference: The hydroxyl (OH) group at position 4 introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the target compound’s lipophilic profile .
Physical Properties
Stability and Reactivity
- The target compound’s multiple halogens likely increase thermal stability and resistance to oxidation. However, the electron-deficient ring may favor nucleophilic aromatic substitution at positions meta to the electron-withdrawing groups.
- In contrast, compounds like 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 130471-75-9) with hydroxyl groups are more reactive in condensation reactions (e.g., Schiff base formation) .
Biological Activity
1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone, with the CAS number 2416368-69-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : CHBrClFO
- Molar Mass : 269.47 g/mol
- Structural Formula :
This compound features a complex structure that includes halogen substituents which significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, primarily focusing on its anticancer properties and effects on cellular mechanisms.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (leukemia) | 12.00 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 10.50 | Inhibition of proliferation and induction of apoptosis |
These results suggest that this compound may function as a potential chemotherapeutic agent, particularly against breast and lung cancers.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Apoptosis Induction : Flow cytometry assays have demonstrated that the compound triggers apoptosis in cancer cells by increasing the activity of caspase enzymes, which are crucial for programmed cell death.
- Cell Cycle Arrest : Studies indicate that this compound can cause G1 phase arrest in cell cycles, preventing cells from progressing to DNA synthesis and division.
- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms in the structure is believed to enhance the generation of ROS, which can lead to oxidative stress and subsequent cell death in tumor cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study involving MCF-7 cells showed that treatment with this compound resulted in a significant increase in p53 protein levels, a tumor suppressor associated with apoptosis.
- In U-937 cells, the compound was found to inhibit cell proliferation effectively while inducing morphological changes typical of apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
